

# Ethylenethiourea: A Comprehensive Toxicological Profile and Carcinogenic Assessment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethylenethiourea*

Cat. No.: *B145662*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

Ethylenethiourea (ETU), a primary metabolite and degradation product of ethylene bisdithiocarbamate (EBDC) fungicides, is also utilized as a vulcanization accelerator in the rubber industry. This document provides a comprehensive technical overview of the toxicological profile and carcinogenic potential of ETU, intended for researchers, scientists, and professionals in drug development. Extensive analysis of acute, subchronic, and chronic toxicity data reveals the thyroid gland as the principal target organ. The carcinogenic activity of ETU has been demonstrated in rodent models, primarily affecting the thyroid gland, liver, and pituitary gland. The primary mechanism of thyroid toxicity and carcinogenicity is the inhibition of the thyroid peroxidase enzyme, leading to hormonal imbalance and subsequent proliferative changes. While genotoxic effects have been observed at high concentrations, the consensus suggests that ETU's carcinogenicity, particularly in the thyroid, is mediated through a non-genotoxic, threshold-based mechanism. This guide synthesizes quantitative data from key studies, details experimental methodologies, and provides visual representations of critical pathways and workflows to facilitate a thorough understanding of the risks associated with ETU exposure.

## Toxicological Profile

The toxicological effects of ethylenethiourea have been extensively studied across various species and exposure durations. The primary target organ for ETU toxicity is the thyroid gland.

## Acute Toxicity

ETU exhibits low to moderate acute toxicity. The primary cause of death at high doses is reported to be lung edema[1].

Table 1: Acute Toxicity of Ethylenethiourea

| Species | Route of Administration | LD50          | Reference              |
|---------|-------------------------|---------------|------------------------|
| Rat     | Oral                    | 1832 mg/kg bw | Graham et al., 1972[1] |

## Subchronic and Chronic Toxicity

Repeated exposure to ETU leads to significant effects on the thyroid gland. Studies have established No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) based on thyroid hyperplasia.

Table 2: Subchronic and Chronic Toxicity of Ethylenethiourea

| Species | Study Duration | Route   | NOAEL                                                                  | LOAEL                     | Key Effects                                                     | Reference                                      |
|---------|----------------|---------|------------------------------------------------------------------------|---------------------------|-----------------------------------------------------------------|------------------------------------------------|
| Rat     | 90 days        | Dietary | 50 ppm                                                                 | 100 ppm                   | Slight thyroid hyperplasia                                      | Graham and Hansen, 1972[2]                     |
| Rat     | 6 months       | Dietary | 25 ppm<br>(1.25 mg/kg/day)                                             | -                         | -                                                               | Graham et al., 1975[2]                         |
| Rat     | 1 year         | Dietary | -                                                                      | 5 ppm<br>(0.25 mg/kg/day) | Thyroid hyperplasia                                             | Graham et al., 1975[2]                         |
| Mouse   | 90 days        | Dietary | 10 ppm<br>(1.72 mg/kg/day)<br>- males;<br>2.38 mg/kg/day<br>- females) | 100 ppm                   | Increased thyroid hyperplasia, increased liver weight (females) | Rohm and Haas, 1985 (as cited in EPA, 1998)[2] |

## Metabolism and Toxicokinetics

Ethylenethiourea is readily absorbed and rapidly excreted, primarily in the urine. A significant portion of the administered dose is excreted unchanged[1]. Metabolism of ETU is not extensive in rats, with ethylene urea being a minor metabolite[1]. In mice, metabolism appears to be more significant, with different pathways observed compared to rats[3]. The half-life of ETU in the blood of pregnant rats is approximately 9.4 hours, while in pregnant mice, it is shorter at 5.5 hours[3].

## Carcinogenic Potential

Ethylenethiourea is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and is reasonably anticipated to be a human

carcinogen by the National Toxicology Program (NTP), based on sufficient evidence from animal studies[1][4].

## Target Organs and Tumor Types

The primary target organs for ETU-induced carcinogenicity in rodents are the thyroid gland, liver, and pituitary gland.

- Thyroid Gland: Follicular cell adenomas and carcinomas are consistently observed in both rats and mice following chronic dietary exposure[4][5][6].
- Liver: Hepatocellular carcinomas have been observed in mice[4][5].
- Pituitary Gland: Adenomas of the pars distalis have been noted in mice[4][5].

## Carcinogenicity Studies in Rodents

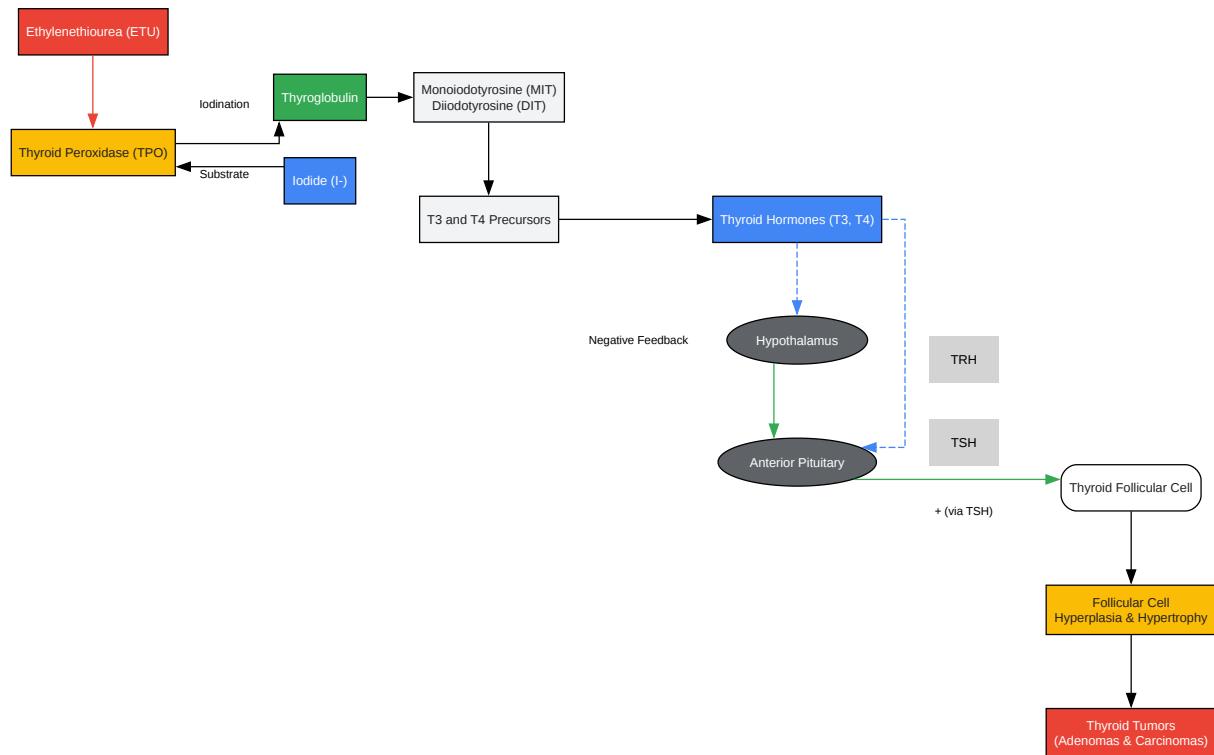
Comprehensive studies, particularly those conducted by the National Toxicology Program (NTP), have provided detailed quantitative data on the carcinogenic effects of ETU.

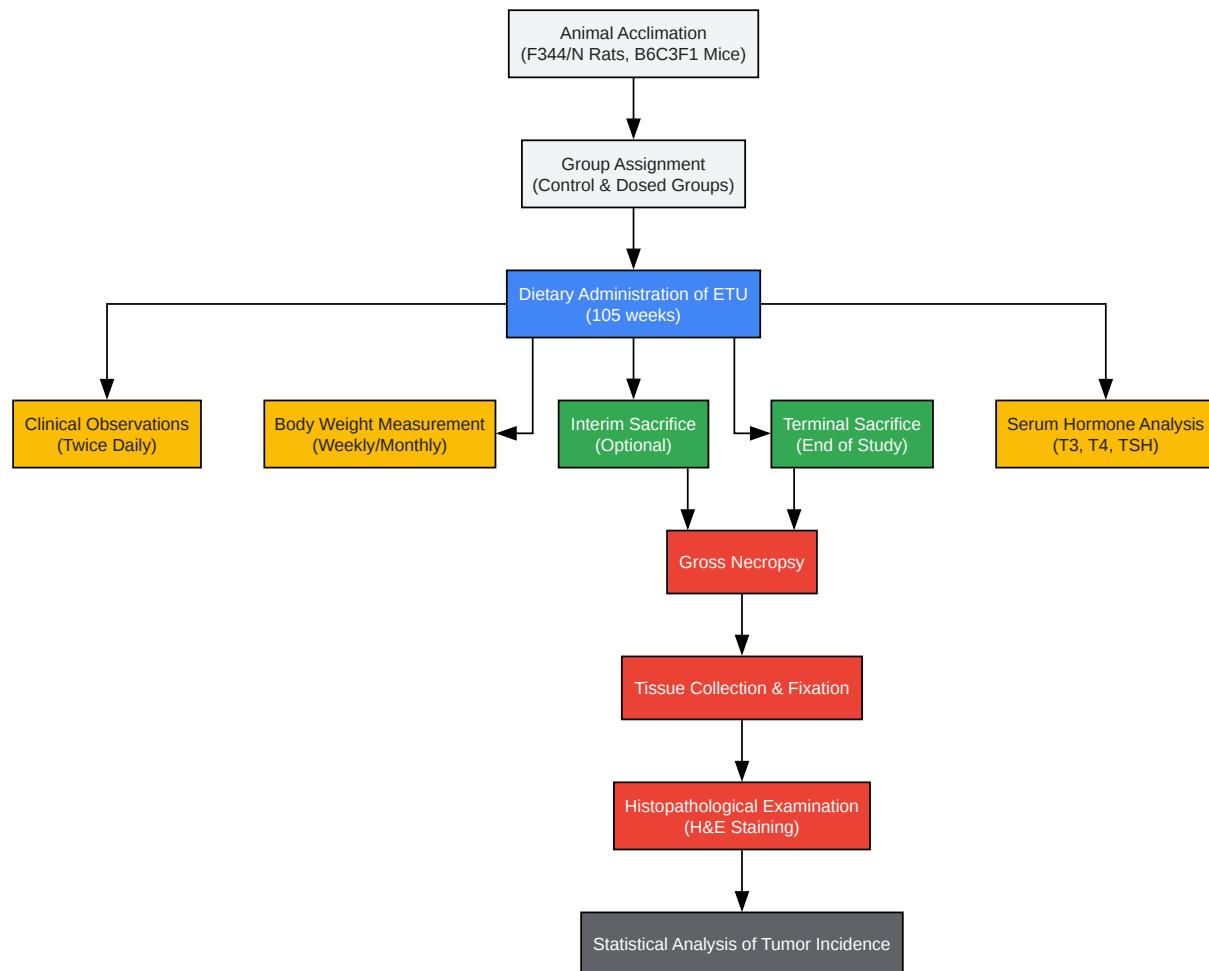
Table 3: Carcinogenicity of Ethylenethiourea in F344/N Rats (NTP TR-388)

| Exposure Group (ppm) | Sex    | Organ         | Finding                   | Incidence |
|----------------------|--------|---------------|---------------------------|-----------|
| 0 (Control)          | Male   | Thyroid Gland | Follicular Cell Adenoma   | 0/50      |
| 0 (Control)          | Male   | Thyroid Gland | Follicular Cell Carcinoma | 0/50      |
| 83                   | Male   | Thyroid Gland | Follicular Cell Adenoma   | 11/50     |
| 83                   | Male   | Thyroid Gland | Follicular Cell Carcinoma | 2/50      |
| 250                  | Male   | Thyroid Gland | Follicular Cell Adenoma   | 18/50     |
| 250                  | Male   | Thyroid Gland | Follicular Cell Carcinoma | 20/50     |
| 0 (Control)          | Female | Thyroid Gland | Follicular Cell Adenoma   | 1/50      |
| 0 (Control)          | Female | Thyroid Gland | Follicular Cell Carcinoma | 0/50      |
| 83                   | Female | Thyroid Gland | Follicular Cell Adenoma   | 4/50      |
| 83                   | Female | Thyroid Gland | Follicular Cell Carcinoma | 1/50      |
| 250                  | Female | Thyroid Gland | Follicular Cell Adenoma   | 11/50     |
| 250                  | Female | Thyroid Gland | Follicular Cell Carcinoma | 16/50     |

Table 4: Carcinogenicity of Ethylenethiourea in B6C3F1 Mice (NTP TR-388)

| Exposure Group (ppm) | Sex    | Organ         | Finding                   | Incidence |
|----------------------|--------|---------------|---------------------------|-----------|
| 0 (Control)          | Male   | Thyroid Gland | Follicular Cell Adenoma   | 0/50      |
| 0 (Control)          | Male   | Thyroid Gland | Follicular Cell Carcinoma | 0/50      |
| 330                  | Male   | Thyroid Gland | Follicular Cell Adenoma   | 2/50      |
| 330                  | Male   | Thyroid Gland | Follicular Cell Carcinoma | 1/50      |
| 1000                 | Male   | Thyroid Gland | Follicular Cell Adenoma   | 11/50     |
| 1000                 | Male   | Thyroid Gland | Follicular Cell Carcinoma | 14/50     |
| 0 (Control)          | Male   | Liver         | Hepatocellular Adenoma    | 11/50     |
| 0 (Control)          | Male   | Liver         | Hepatocellular Carcinoma  | 8/50      |
| 330                  | Male   | Liver         | Hepatocellular Adenoma    | 21/50     |
| 330                  | Male   | Liver         | Hepatocellular Carcinoma  | 15/50     |
| 1000                 | Male   | Liver         | Hepatocellular Adenoma    | 18/50     |
| 1000                 | Male   | Liver         | Hepatocellular Carcinoma  | 27/50     |
| 0 (Control)          | Female | Thyroid Gland | Follicular Cell Adenoma   | 1/50      |


|             |        |                 |                           |       |
|-------------|--------|-----------------|---------------------------|-------|
| 0 (Control) | Female | Thyroid Gland   | Follicular Cell Carcinoma | 0/50  |
| 330         | Female | Thyroid Gland   | Follicular Cell Adenoma   | 6/50  |
| 330         | Female | Thyroid Gland   | Follicular Cell Carcinoma | 3/50  |
| 1000        | Female | Thyroid Gland   | Follicular Cell Adenoma   | 11/50 |
| 1000        | Female | Thyroid Gland   | Follicular Cell Carcinoma | 18/50 |
| 0 (Control) | Female | Liver           | Hepatocellular Adenoma    | 3/50  |
| 0 (Control) | Female | Liver           | Hepatocellular Carcinoma  | 1/50  |
| 330         | Female | Liver           | Hepatocellular Adenoma    | 18/50 |
| 330         | Female | Liver           | Hepatocellular Carcinoma  | 11/50 |
| 1000        | Female | Liver           | Hepatocellular Adenoma    | 21/50 |
| 1000        | Female | Liver           | Hepatocellular Carcinoma  | 24/50 |
| 0 (Control) | Female | Pituitary Gland | Adenoma (Pars Distalis)   | 17/49 |
| 330         | Female | Pituitary Gland | Adenoma (Pars Distalis)   | 30/50 |
| 1000        | Female | Pituitary Gland | Adenoma (Pars Distalis)   | 33/50 |


## Genotoxicity

The genotoxicity of ethylenethiourea is a subject of some debate. While some studies have reported positive results for gene mutations and chromosomal aberrations, these effects are generally observed at high concentrations and the overall potency is considered weak<sup>[7][8]</sup>. Several authorities have concluded that ETU is not a mammalian genotoxin<sup>[9]</sup>. This suggests that the carcinogenic effects of ETU, particularly on the thyroid, are likely mediated by a non-genotoxic mechanism.

## Mechanism of Action

The primary mechanism underlying the thyroid toxicity and carcinogenicity of ethylenethiourea is the inhibition of thyroid peroxidase (TPO)<sup>[10][11]</sup>.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Ethylene Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Abstract for TR-388 [ntp.niehs.nih.gov]
- 10. NTP Toxicology and Carcinogenesis Studies of Ethylene Thiourea (CAS: 96-45-7) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rodent diets for carcinogenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethylenethiourea: A Comprehensive Toxicological Profile and Carcinogenic Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145662#toxicological-profile-and-carcinogenic-potential-of-ethylthiourea>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)